molecular formula C20H14ClN3O B3037299 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine CAS No. 477856-28-3

7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

Cat. No.: B3037299
CAS No.: 477856-28-3
M. Wt: 347.8 g/mol
InChI Key: FXTYOMGQGHMLFG-UHFFFAOYSA-N
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Description

7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves the reaction of 4-chloroquinazoline with 4-phenoxyaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of quinazoline derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Medicine: Explored for its anti-inflammatory and anti-microbial properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

    Erlotinib: Another quinazoline derivative used as an anti-cancer agent.

    Gefitinib: Known for its effectiveness in treating non-small cell lung cancer.

    Lapatinib: Used in the treatment of breast cancer.

Comparison: 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives like erlotinib and gefitinib, it may exhibit different potency and selectivity towards various molecular targets .

Properties

IUPAC Name

7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-14-6-11-18-19(12-14)22-13-23-20(18)24-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTYOMGQGHMLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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